molecular formula C25H27N3O5 B2744847 1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899727-96-9

1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No. B2744847
CAS RN: 899727-96-9
M. Wt: 449.507
InChI Key: VUNIUXFMGVVPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone” is a synthetic cathinone . Synthetic cathinones are a group of drugs that are known for their stimulant effects .


Molecular Structure Analysis

The molecular formula of the compound is C16H21NO3 . The InChI and SMILES strings provide a detailed description of the molecular structure . Unfortunately, the specific structure of this compound is not available in the search results.

Scientific Research Applications

Sigma Receptor Ligands

A study by Maier and Wünsch (2002) detailed the preparation of novel spiropiperidines, demonstrating their high potency and selective affinity for σ-receptors. Their research focused on the systematic variations of substituents and the synthesis methodology, leading to compounds with significant σ1-receptor affinity. This work suggests the potential of such compounds in developing therapeutic agents targeting σ-receptors, which are implicated in various neurological and psychiatric disorders (Maier & Wünsch, 2002).

Antimicrobial and Anti-Inflammatory Activity

Mandzyuk et al. (2020) explored spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines for their antimicrobial, anti-inflammatory, and antioxidant activities. They identified compounds with high antimicrobial activity against Staphylococcus aureus and demonstrated anti-inflammatory effects superior to the reference drug diclofenac, as well as significant antioxidant activity. This study indicates the potential of these compounds in developing new treatments for infections and inflammation (Mandzyuk et al., 2020).

σ1 Receptor Antagonist for Pain Management

Díaz et al. (2020) reported the synthesis and pharmacological activity of a new series of pyrazoles, leading to the identification of a σ1 receptor antagonist clinical candidate for pain management. Their compound demonstrated outstanding aqueous solubility, high metabolic stability across species, and antinociceptive properties in mouse models, highlighting its potential for treating pain through σ1 receptor antagonism (Díaz et al., 2020).

Broad-Spectrum Anticancer Activity

Aly et al. (2020) developed benzo[e][1,2,4]triazines and 1,2,4-triazolospiro[4,5]deca-2,6,9-trien-8-ones with broad-spectrum anticancer activity. Through a highly regioselective one-pot process, they synthesized compounds exhibiting moderate to strong anticancer activity against various cancer cell lines, including melanoma, ovarian, and renal cancers. This research offers promising insights into the development of new anticancer therapies (Aly et al., 2020).

properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-7-ethoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-3-30-22-6-4-5-18-20-14-19(17-7-8-21-23(13-17)32-15-31-21)26-28(20)25(33-24(18)22)9-11-27(12-10-25)16(2)29/h4-8,13,20H,3,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNIUXFMGVVPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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